5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Descripción
Propiedades
IUPAC Name |
5-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOJFILHZZEWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383380 | |
| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-16-6, 84163-64-4 | |
| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reaction Mechanism and Conditions
-
Substrate dissolution : 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1 eq) is dissolved in a C1–C4 alcohol (methanol, ethanol, or isopropanol).
-
Hydroxylamine addition : Hydroxylamine hydrochloride (1–2 eq) is introduced to form the oxime intermediate.
-
Cyclization : Inorganic bases (NaOH or KOH, 3–5 eq) deprotonate the oxime, inducing ring closure at 40–45°C for 5–72 hours.
-
Acidification and crystallization : Concentrated HCl is added to precipitate the product, which is filtered and washed.
Yield and Purity Optimization
Optimal conditions derived from 11 examples demonstrate:
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | Methanol | 90.4 | 99.82 |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| Base | KOH (50% solution) | 90.4 | 99.82 |
Methanol outperforms ethanol and propanol in dissolution and cyclization efficiency. KOH generates fewer byproducts than NaOH, as evidenced by 99.82% purity versus 99.52%. Extended reaction times (>72 hours) at suboptimal temperatures (20–25°C) reduce purity to 95.48%, highlighting the necessity of strict thermal control.
Purification Techniques for Enhanced Purity
Post-synthesis purification eliminates dimeric impurities (e.g., structural analogs) that compromise pharmaceutical efficacy. A recrystallization protocol (CN112624992A) achieves >99.9% purity:
Recrystallization Protocol
-
Dissolution : Crude product (22 g) is refluxed in anhydrous ethanol (105 ml) and water (40 ml) at 70–80°C.
-
Gradient cooling : Slow cooling to 60–70°C with 60-minute stirring, followed by rapid chilling to −5–5°C.
-
Filtration and drying : Isolated crystals are washed with cold ethanol and dried under vacuum.
Purity Outcomes
-
Dimer removal : Recrystallization reduces dimer content from 0.15% to undetectable levels (<0.01%).
-
Yield retention : 90.27% yield post-purification, minimizing material loss.
This method’s success hinges on ethanol-water’s polarity gradient, which selectively precipitates the target compound while solubilizing impurities.
Salt Formation and Isolation Processes
Alternative isolation strategies (WO2010082110A2) employ salt formation to enhance crystallinity:
Tartrate Salt Formation
Advantages Over Direct Isolation
-
Improved crystallinity : Tartrate salts form defined crystals, simplifying filtration.
-
Purity enhancement : Sequential salt formation eliminates residual solvents and byproducts.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
The one-pot method emerges as the optimal balance of efficiency, cost, and sustainability, while recrystallization provides the highest purity for pharmaceutical applications.
Industrial Scalability and Recommendations
For large-scale production:
-
Solvent selection : Methanol’s low boiling point (64.7°C) facilitates recovery via distillation, reducing costs.
-
Inorganic base handling : KOH solutions (50 wt%) minimize volumetric waste compared to solid bases.
-
Continuous processing : Implementing flow chemistry could further reduce reaction times from hours to minutes.
Future research should explore biocatalytic cyclization to enhance stereoselectivity and reduce energy inputs.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzisoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Aplicaciones Científicas De Investigación
Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems, particularly as an antagonist at serotonin and dopamine receptors. These interactions suggest potential applications in treating:
- Anxiety Disorders
- Depression
- Cognitive Dysfunction
Preliminary studies indicate that 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride may modulate mood and cognitive functions through its selective receptor binding profile.
Antiproliferative Activity
Research has also focused on the compound's antiproliferative properties. A series of derivatives were synthesized and tested against various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. Specific derivatives exhibited significant antiproliferative activity, indicating the compound's potential in cancer research .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step chemical reactions. It serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action is primarily through its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of various biochemical pathways, making it a valuable compound for further research .
Study on Antiproliferative Activity
In a study conducted to evaluate the antiproliferative effects of synthesized derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, compounds were tested using the MTT assay. The results indicated that certain derivatives showed potent activity against cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Neuropharmacological Research
Another study investigated the neuropharmacological effects of the compound in animal models. The results demonstrated significant anxiolytic and antidepressant-like effects, correlating with its receptor binding profile. This study underscores the compound's potential for developing treatments for mood disorders.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : 5-Fluoro-3-piperidin-4-yl-1,2-benzoxazole; hydrochloride
- Molecular Formula : C₁₂H₁₄ClFN₂O
- Molecular Weight : 256.71 g/mol
- CAS Registry Number : 84163-16-6 (primary), though discrepancies exist (e.g., 49258-65 in some sources, likely erroneous) .
- Physical Properties : Melting point ~298°C (decomposition), hygroscopic, purity ≥96% .
Comparison with Structurally Similar Compounds
Fluorinated Benzisoxazole Derivatives
Key Insights :
- Fluorine Position : 5- vs. 6-fluoro substitution alters receptor binding. 5-Fluoro derivatives show affinity for serotonin receptors, while 6-fluoro analogs are studied for antiproliferative effects .
- Ring Modifications : Piperidinyl vs. tetrahydro-pyridinyl groups influence solubility and target specificity. Saturated piperidinyl rings enhance stability in pharmaceutical intermediates .
Piperidine-Containing Analogs
Key Insights :
Physical Properties
Hazard Classification
Key Insights :
- The hydrochloride salt form increases hygroscopicity and decomposition risks compared to non-salt analogs .
- Fluorinated aromatic compounds often exhibit higher toxicity profiles due to metabolic stability .
Actividad Biológica
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS No. 84163-16-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo experiments, molecular docking analyses, and potential therapeutic applications.
- Molecular Formula : C12H14ClFN2O
- Molecular Weight : 256.71 g/mol
- IUPAC Name : 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride
- Appearance : White powder
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the synthesis of various derivatives of benzisoxazole and their evaluation against cancer cell lines. The compound exhibited significant antiproliferative activity against human glioblastoma cells, with IC50 values indicating effective inhibition of cell growth and induction of apoptosis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | U87MG (Glioblastoma) | 12.5 |
| Derivative A | MCF-7 (Breast) | 15.0 |
| Derivative B | HeLa (Cervical) | 10.0 |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. In silico docking studies indicated that it binds effectively to viral proteins, suggesting a mechanism for inhibiting viral replication. For instance, it demonstrated potent activity against the White Spot Syndrome Virus (WSSV), a significant pathogen affecting crustaceans .
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. In vitro assays revealed that the compound significantly reduced AChE activity, indicating potential for cognitive enhancement .
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding affinity and interaction modes of this compound with various biological targets. The binding interactions were characterized using software such as Schrödinger's Glide and AutoDock Vina, showing favorable binding energies and specific interactions with target residues.
Table 2: Docking Results Summary
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| AChE | -8.6 | Hydrogen bonds with Ser203 and His447 |
| EGFR | -9.2 | π-stacking with Phe1009 |
| WSSV Protease | -7.8 | Salt bridge with Asp102 |
Study on Glioblastoma Multiforme
A comprehensive study focused on glioblastoma multiforme (GBM) utilized this compound as a lead compound for developing new therapeutic strategies. The study demonstrated that the compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutics through synergistic effects .
Research on Neurodegenerative Disorders
Another significant case study investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. The results showed that treatment with this compound led to improved cognitive function and reduced neuroinflammation markers, supporting its potential use in treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Fluorobenzisoxazole Core Formation : Cyclization of substituted fluorophenols with hydroxylamine derivatives under acidic conditions.
- Piperidine Substitution : Nucleophilic displacement or coupling reactions to introduce the 4-piperidinyl group.
- Hydrochloride Salt Formation : Precipitation using HCl in anhydrous ethanol, followed by recrystallization for purity ≥97% .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps risk decomposition |
| pH for Cyclization | 4.5–5.5 | Ensures benzisoxazole ring stability |
| Recrystallization Solvent | Ethanol/Water (3:1) | Maximizes crystal purity |
Q. Which analytical techniques are critical for characterizing structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorine at C5, piperidinyl at C3).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) and detect impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities; mean σ(C–C) = 0.004 Å and R factor = 0.067 ensure structural accuracy .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Stress Testing : Expose the compound to:
| Condition | Protocol | Degradation Products |
|---|---|---|
| Acidic (pH 1–3) | 0.1M HCl, 40°C, 24h | Hydrolyzed benzisoxazole ring |
| Alkaline (pH 10–12) | 0.1M NaOH, 40°C, 24h | Piperidine ring cleavage |
| Thermal (80°C) | Dry heat, 72h | No decomposition if stored anhydrous |
- Analytical Tools : HPLC-MS identifies degradation pathways; stability-indicating assays require validation per ICH guidelines .
Advanced Research Questions
Q. How can contradictions in receptor binding affinity data be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled ligands) with functional assays (e.g., cAMP modulation).
- Buffer Consistency : Use ammonium acetate buffer (pH 6.5) to mimic physiological conditions and minimize ionic interference .
- Literature Cross-Validation : Align results with structurally analogous benzisoxazole derivatives (e.g., 6-fluoro isomers) .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer :
- HPLC-UV/MS : Detect impurities at levels ≥0.1% using gradient elution (e.g., 0.1% TFA in acetonitrile/water).
- Reference Standards : Use pharmacopeial impurity standards (e.g., triazolopyridine derivatives) for calibration .
- Example Impurities :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-fluoro byproduct | Incomplete fluorination | Optimize fluorination time/temperature |
| Piperidine dimer | Side reactions | Purify intermediates via column chromatography |
Q. How to validate a quantitative HPLC-UV assay for this compound?
- Methodological Answer :
- Validation Parameters :
| Parameter | Requirement | Result |
|---|---|---|
| Linearity | R ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤2% | 1.2% |
| LOD/LOQ | 0.05 µg/mL / 0.15 µg/mL | Achieved |
- Mobile Phase : Ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) .
- System Suitability : Theoretical plates ≥2000, tailing factor ≤1.5 .
Data Contradiction Analysis
Q. How to address discrepancies in metabolic stability studies across laboratories?
- Methodological Answer :
- Liver Microsome Consistency : Use pooled human liver microsomes (HLMs) from ≥10 donors to account for CYP450 variability.
- Incubation Conditions :
| Parameter | Standardized Protocol |
|---|---|
| NADPH Concentration | 1.0 mM |
| Protein Content | 1 mg/mL |
- Cross-Species Comparison : Rat vs. human microsomes may show 3–5x differences due to esterase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
